(E)-N'-benzylbut-2-enediamide
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Description
(E)-N'-benzylbut-2-enediamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-Benzylbut-2-en-1,4-diamine or simply as NBBD. It is a chiral molecule that has a trans configuration and has been shown to exhibit various biological activities.
Scientific Research Applications
Synthesis of Benzimidazoles
“N1-benzylfumaramide” could potentially be used in the synthesis of benzimidazoles . Benzimidazoles are important pharmacophores in modern drug discovery and have a wide range of biological activities .
Medicinal Drugs
Benzimidazole-based compounds, which could potentially include “N1-benzylfumaramide”, have potential applications as medicinal drugs . More than 20 drugs are available for the treatment of different diseases .
Antibacterial Agent
Benzimidazole-based compounds have shown antibacterial properties . This suggests that “N1-benzylfumaramide” could potentially be used in the development of new antibacterial drugs .
Antifungal Agent
Similarly, benzimidazole-based compounds have demonstrated antifungal activities . This implies that “N1-benzylfumaramide” could be used in the creation of antifungal medications .
Anticancer Agent
Benzimidazole-based compounds have also been studied for their anticancer properties . This indicates that “N1-benzylfumaramide” could potentially be used in cancer treatment .
Anti-inflammatory Agent
Benzimidazole-based compounds have shown anti-inflammatory properties . This suggests that “N1-benzylfumaramide” could potentially be used in the treatment of inflammatory conditions .
properties
IUPAC Name |
(E)-N'-benzylbut-2-enediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-10(14)6-7-11(15)13-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,14)(H,13,15)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRXZYXRIRFJCU-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C=C/C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-benzylbut-2-enediamide |
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